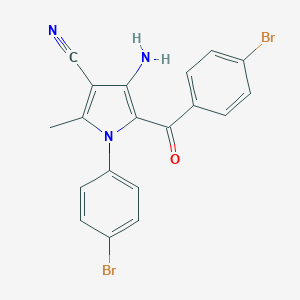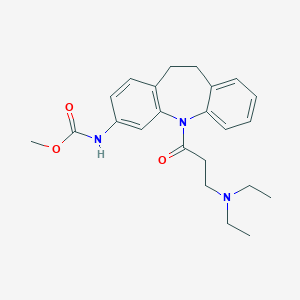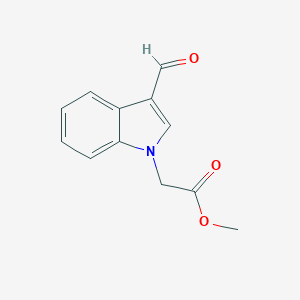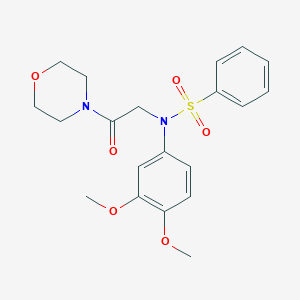
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, also known as BB-94, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BB-94 belongs to a class of compounds known as matrix metalloproteinase inhibitors (MMPIs), which have been studied for their ability to inhibit the activity of enzymes involved in various physiological and pathological processes.
Mecanismo De Acción
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile works by binding to the active site of matrix metalloproteinases, preventing them from breaking down extracellular matrix proteins. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a reduction in tissue remodeling associated with cardiovascular disease and inflammatory disorders.
Efectos Bioquímicos Y Fisiológicos
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of atherosclerosis, and modulation of inflammatory processes. These effects are thought to be due to the inhibition of matrix metalloproteinases and subsequent changes in extracellular matrix protein turnover.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile is its specificity for matrix metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can also have off-target effects, and its use may be limited by its toxicity and stability in vivo.
Direcciones Futuras
Future research on 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile may focus on improving its specificity and reducing its toxicity, as well as exploring its potential use in combination with other therapeutic agents. Additionally, the development of new MMPIs with improved properties may lead to new avenues for scientific research and therapeutic intervention.
Métodos De Síntesis
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 4-bromophenylacetonitrile, followed by the addition of 2-methyl-1H-pyrrole-3-carbonitrile and ammonia. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure and stable form of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile for use in scientific research.
Aplicaciones Científicas De Investigación
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential use in a variety of scientific research applications, including cancer therapy, cardiovascular disease, and inflammatory disorders. MMPIs like 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile are known to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This activity has been linked to various pathological processes, including tumor growth and metastasis, atherosclerosis, and tissue remodeling.
Propiedades
Número CAS |
5264-90-4 |
|---|---|
Nombre del producto |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile |
Fórmula molecular |
C19H13Br2N3O |
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H13Br2N3O/c1-11-16(10-22)17(23)18(19(25)12-2-4-13(20)5-3-12)24(11)15-8-6-14(21)7-9-15/h2-9H,23H2,1H3 |
Clave InChI |
MNZFZOLJVOULHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
SMILES canónico |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)

